

A Technical Guide to the Physicochemical Characterization of 2,5-di-tert-butylaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-di-tert-Butylaniline

Cat. No.: B182394

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the melting and boiling points of **2,5-di-tert-butylaniline**, a key organic intermediate. A comprehensive understanding of these fundamental physical properties is crucial for its application in synthesis, quality control, and formulation within the pharmaceutical and chemical industries. This document outlines the available data, presents detailed experimental protocols for the determination of these properties, and situates these characterization methods within a broader drug development workflow.

Physicochemical Data of 2,5-di-tert-butylaniline

The physical properties of **2,5-di-tert-butylaniline** are summarized in the table below. These data are essential for predicting the compound's behavior in various physical states and for its purification and handling.

Property	Value	Notes
Melting Point	103-106 °C (lit.) [1] [2] [3]	A narrow melting range is indicative of a high degree of purity. [1]
Boiling Point	Data not readily available in the literature.	The boiling point is expected to be significantly higher than that of aniline due to the increased molecular weight and van der Waals interactions from the two bulky tert-butyl groups. [4]
Molecular Formula	C ₁₄ H ₂₃ N	
Molecular Weight	205.34 g/mol	
Appearance	Powder	
CAS Number	21860-03-7	

Experimental Protocols

Accurate determination of melting and boiling points is fundamental to the characterization of a chemical substance. The following sections detail standardized laboratory procedures for these measurements.

Melting Point Determination: Capillary Method

This method is one of the most common for determining the melting point of a crystalline solid.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs for **2,5-di-tert-butylaniline**.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Glass capillary tubes (one end sealed)

- Spatula
- Mortar and pestle (if the sample is not a fine powder)
- Thermometer (calibrated)

Procedure:

- Sample Preparation:
 - Ensure the **2,5-di-tert-butylaniline** sample is completely dry, as moisture can depress the melting point.
 - If necessary, finely powder the crystalline sample using a mortar and pestle.
 - Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.
 - Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the sample into the sealed end.
 - The final packed sample height should be 2-3 mm for an accurate measurement.
- Measurement:
 - Place the capillary tube containing the sample into the heating block of the melting point apparatus.
 - Set the apparatus to a rapid heating rate to obtain an approximate melting point.
 - Once an approximate range is determined, allow the apparatus to cool.
 - Prepare a new sample and place it in the apparatus.
 - Set the initial temperature to about 15-20 °C below the approximate melting point.
 - Begin heating at a slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

- Carefully observe the sample through the magnifying lens.
- Data Recording:
 - Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
 - Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).
 - The recorded melting point should be reported as a range (e.g., 103-105 °C).

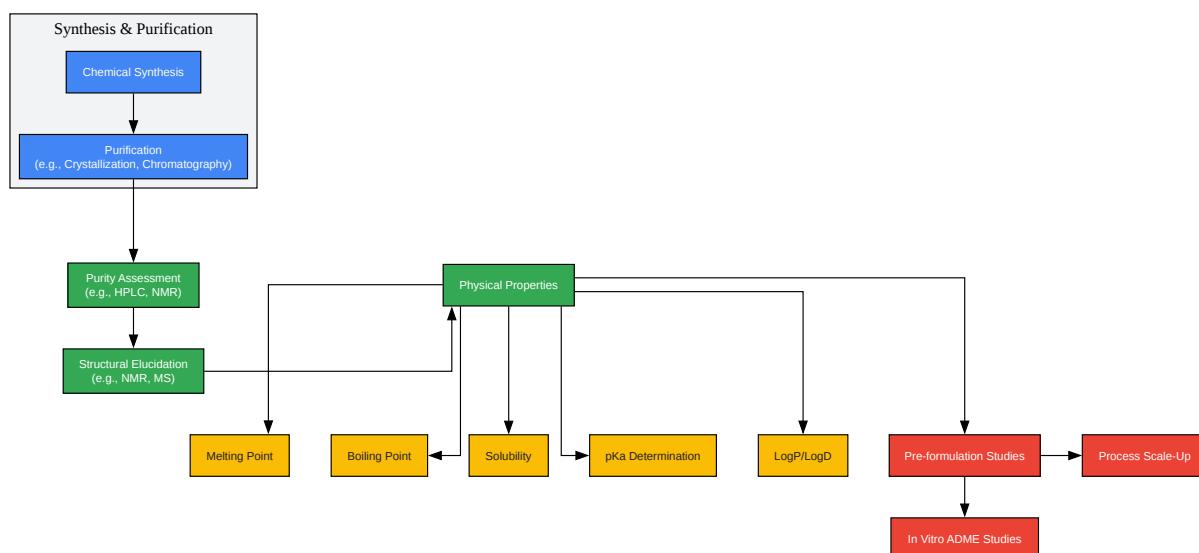
Boiling Point Determination: Micro Boiling Point Method (Thiele Tube)

This method is suitable for determining the boiling point of small quantities of a liquid. Since **2,5-di-tert-butylaniline** is a solid at room temperature, this procedure would be performed on a molten sample.

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

- Thiele tube
- Heat-resistant oil (e.g., mineral oil)
- Thermometer (calibrated)
- Small test tube or fusion tube
- Capillary tube (one end sealed)
- Bunsen burner or other heat source
- Clamp and stand


Procedure:

- Sample Preparation:
 - Place a small amount of molten **2,5-di-tert-butylaniline** into a small test tube, filling it to a depth of about 1-2 cm.
 - Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.
- Apparatus Setup:
 - Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
 - Clamp the Thiele tube to a stand and insert the thermometer and sample assembly, ensuring the heat-resistant oil level is above the side arm.
- Measurement:
 - Gently heat the side arm of the Thiele tube with a Bunsen burner. The design of the tube will ensure uniform heating of the oil through convection.
 - As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.
 - Continue heating until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube. This indicates that the liquid has reached its boiling point.
 - Remove the heat source and allow the apparatus to cool slowly.
- Data Recording:
 - The stream of bubbles will slow down and eventually stop. The moment the bubbles cease and the liquid is drawn back into the capillary tube, record the temperature on the thermometer. This temperature is the boiling point of the substance.

- It is also crucial to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Workflow for Physicochemical Characterization

The determination of melting and boiling points is an integral part of the overall physicochemical characterization of a new chemical entity in a research and development setting. The following diagram illustrates a typical workflow.

[Click to download full resolution via product page](#)

Caption: Workflow for the characterization of a new chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,5-DI-TERT-BUTYLANILINE | 21860-03-7 [m.chemicalbook.com]
- 2. 2,5-DI-TERT-BUTYLANILINE Ten Chongqing Chemdad Co. , Ltd [chemdad.com]
- 3. 2,5-Di-tert-butylaniline , 99 , 21860-03-7 - CookeChem [cookechem.com]
- 4. Buy 2,6-Di-tert-butylaniline | 2909-83-3 | 95% [smolecule.com]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Characterization of 2,5-di-tert-butylaniline]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b182394#2-5-di-tert-butylaniline-melting-point-and-boiling-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com